molecular formula C20H40N2O2 B14731149 Octanamide, N,N'-1,4-butanediylbis- CAS No. 5518-19-4

Octanamide, N,N'-1,4-butanediylbis-

Cat. No.: B14731149
CAS No.: 5518-19-4
M. Wt: 340.5 g/mol
InChI Key: FEZXMTMQNITZTC-UHFFFAOYSA-N
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Description

Octanamide, N,N’-1,4-butanediylbis- is an organic compound with the molecular formula C20H40N2O2 It is known for its unique structure, which includes two octanamide groups connected by a 1,4-butanediyl linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octanamide, N,N’-1,4-butanediylbis- typically involves the reaction of octanoyl chloride with 1,4-diaminobutane. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

On an industrial scale, the production of Octanamide, N,N’-1,4-butanediylbis- follows a similar synthetic route but is optimized for larger quantities. This involves continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Octanamide, N,N’-1,4-butanediylbis- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the amide groups to amines.

    Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.

    Substitution: Nucleophiles like sodium hydride (NaH) and alkyl halides are used in aprotic solvents like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Octanoic acid derivatives.

    Reduction: Corresponding diamines.

    Substitution: Alkylated amides.

Scientific Research Applications

Octanamide, N,N’-1,4-butanediylbis- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Octanamide, N,N’-1,4-butanediylbis- involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity. The pathways involved include inhibition of enzyme activity and modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

  • Hexanamide, N,N’-1,4-butanediylbis-
  • Decanamide, N,N’-1,4-butanediylbis-
  • Dodecanamide, N,N’-1,4-butanediylbis-

Uniqueness

Octanamide, N,N’-1,4-butanediylbis- is unique due to its specific chain length, which imparts distinct physical and chemical properties. Compared to its shorter and longer chain analogs, it offers a balanced hydrophobicity and flexibility, making it suitable for a wider range of applications .

Properties

CAS No.

5518-19-4

Molecular Formula

C20H40N2O2

Molecular Weight

340.5 g/mol

IUPAC Name

N-[4-(octanoylamino)butyl]octanamide

InChI

InChI=1S/C20H40N2O2/c1-3-5-7-9-11-15-19(23)21-17-13-14-18-22-20(24)16-12-10-8-6-4-2/h3-18H2,1-2H3,(H,21,23)(H,22,24)

InChI Key

FEZXMTMQNITZTC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)NCCCCNC(=O)CCCCCCC

Origin of Product

United States

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